molecular formula C20H16INO2 B3646735 4-(benzyloxy)-N-(2-iodophenyl)benzamide

4-(benzyloxy)-N-(2-iodophenyl)benzamide

Cat. No.: B3646735
M. Wt: 429.2 g/mol
InChI Key: MVGXYSIUHSLGBP-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-N-(2-iodophenyl)benzamide is an organic compound that features a benzamide core with a benzyloxy group at the 4-position and an iodophenyl group at the N-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N-(2-iodophenyl)benzamide typically involves the following steps:

    Formation of Benzyloxybenzene: This can be achieved by reacting phenol with benzyl chloride in the presence of a base such as sodium hydroxide.

    Iodination: The benzyloxybenzene is then iodinated using iodine and a suitable oxidizing agent like hydrogen peroxide to introduce the iodine atom at the desired position.

    Amidation: The iodinated benzyloxybenzene is then reacted with 2-iodoaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-N-(2-iodophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The benzyloxy group can be oxidized to a benzoic acid derivative, or reduced to a benzyl alcohol derivative.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted derivatives.

    Oxidation Products: Benzoic acid derivatives.

    Reduction Products: Benzyl alcohol derivatives.

    Coupling Products: Complex aromatic compounds with extended conjugation.

Scientific Research Applications

4-(Benzyloxy)-N-(2-iodophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-(2-iodophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and iodophenyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-N-phenylbenzamide: Lacks the iodine atom, which may affect its reactivity and biological activity.

    N-(2-Iodophenyl)benzamide: Lacks the benzyloxy group, which can influence its solubility and interaction with biological targets.

    4-(Methoxy)-N-(2-iodophenyl)benzamide: The methoxy group can alter the electronic properties and reactivity compared to the benzyloxy group.

Uniqueness

4-(Benzyloxy)-N-(2-iodophenyl)benzamide is unique due to the presence of both the benzyloxy and iodophenyl groups, which confer distinct chemical and biological properties. The iodine atom can participate in specific interactions, such as halogen bonding, while the benzyloxy group can enhance solubility and membrane permeability.

Properties

IUPAC Name

N-(2-iodophenyl)-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16INO2/c21-18-8-4-5-9-19(18)22-20(23)16-10-12-17(13-11-16)24-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGXYSIUHSLGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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